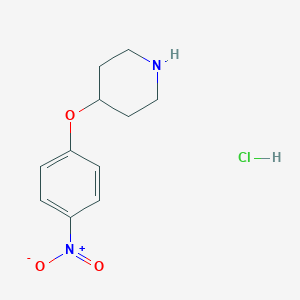
Chlorhydrate de 4-(4-nitrophénoxy)pipéridine
Vue d'ensemble
Description
4-(4-Nitrophenoxy)piperidine hydrochloride: is a chemical compound with the molecular formula C11H15ClN2O3 . It is a solid substance with a melting point of 228-229°C . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Applications De Recherche Scientifique
4-(4-Nitrophenoxy)piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride typically involves the reaction of 4-nitrophenol with piperidine under specific conditions. One common method involves the use of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as an intermediate . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of advanced catalytic systems to ensure efficiency and scalability. The exact methods can vary depending on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Reduction: 4-(4-Aminophenoxy)piperidine hydrochloride.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-(2-Nitrophenoxy)piperidine hydrochloride
- 4-(4-Aminophenoxy)piperidine hydrochloride
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo .
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAOUXPCADEEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626671 | |
| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148505-45-7 | |
| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)


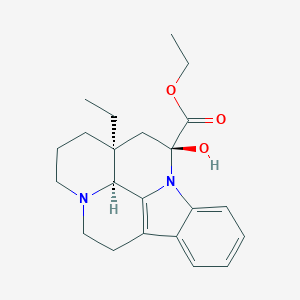

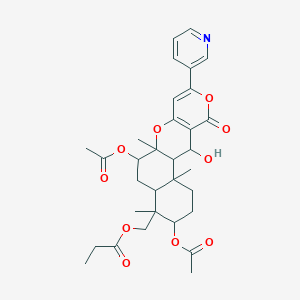
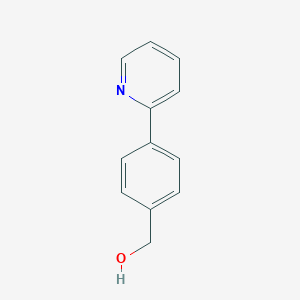
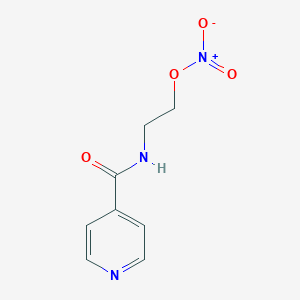


![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)
![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

